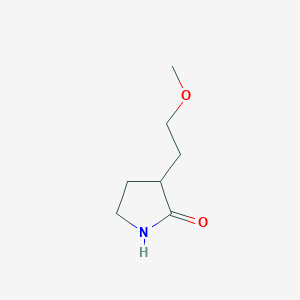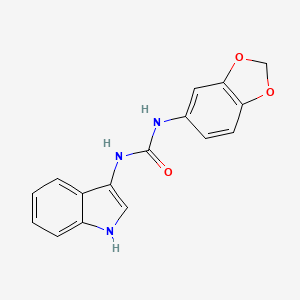![molecular formula C15H15ClN6O3 B2752086 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034270-36-3](/img/structure/B2752086.png)
4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide is an intriguing synthetic compound. The molecular structure embodies significant complexity, combining chlorinated pyrazole and pyrido[2,3-d]pyrimidin backbones, elements which hint at potential diverse functionalities. Chemically, it is part of a family of compounds known for their biological activity and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been used as potential kinase inhibitors . Kinases play a crucial role in cellular signaling and regulation, making them important targets for therapeutic intervention.
Mode of Action
As a potential kinase inhibitor, it may function by binding to the active site of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting signal transduction pathways .
Biochemical Pathways
Kinase inhibitors generally impact signal transduction pathways, which can influence a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s polar surface area, a factor that can influence absorption and distribution, is reported to be 87 å² .
Result of Action
By inhibiting kinases, the compound could potentially disrupt cellular signaling pathways, leading to altered cell behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide typically starts with the preparation of intermediates. For instance, the pyrido[2,3-d]pyrimidin-2,4-dione core can be synthesized through a multi-step reaction involving nucleophilic substitution and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial synthesis often scales up laboratory methods, ensuring purity and yield through optimized reaction conditions. This includes temperature control, the use of high-purity reagents, and sometimes continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the pyrazole ring, yielding oxidized derivatives.
Reduction: : Potential reduction of the carbonyl groups within the pyrimidine ring.
Substitution: : Nucleophilic substitution reactions are feasible due to the presence of chlorine.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or thiols are commonly used. Conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
From oxidation and reduction reactions, expected products include various oxidized or reduced forms, which may exhibit different pharmacological properties. Substitution reactions often yield derivatives with altered side chains that can provide insight into the structure-activity relationship.
Scientific Research Applications
Chemistry
In chemistry, it serves as a model compound for studying nucleophilic substitution and condensation reactions, contributing to the development of new synthetic methodologies.
Biology
Biologically, it is studied for its potential inhibitory effects on specific enzymes, making it a candidate for drug development against diseases like cancer.
Medicine
In medicine, its derivative compounds are explored for therapeutic applications, particularly in oncology and antiviral treatments.
Industry
Comparison with Similar Compounds
Similar compounds include other pyrazole-carboxamide derivatives and pyrido[2,3-d]pyrimidin compounds. Unique due to the combination of these two structures, 4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out for its potential dual functionality and broader range of biological activity.
Similar Compounds
N-methyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylpyrazole-3-carboxamide
4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide
By comparing and contrasting these compounds, researchers can better understand the nuances and potential of this compound, leading to innovative applications in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O3/c1-2-21-8-10(16)11(20-21)13(23)18-6-7-22-14(24)9-4-3-5-17-12(9)19-15(22)25/h3-5,8H,2,6-7H2,1H3,(H,18,23)(H,17,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUGOREEWJWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B2752005.png)
![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)

![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride](/img/structure/B2752014.png)



![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)

![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]PENT-4-EN-1-ONE](/img/structure/B2752025.png)
